Ethyl benzoylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZMYDNDDMXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047094 | |
| Record name | Ethyl benzoylacetate | |
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Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour | |
| Record name | Ethyl benzoylacetate | |
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| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl benzoylacetate | |
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Boiling Point |
265.00 to 270.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
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Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl benzoylacetate | |
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Density |
1.107-1.120 | |
| Record name | Ethyl benzoylacetate | |
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CAS No. |
94-02-0 | |
| Record name | Ethyl benzoylacetate | |
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| Record name | Ethyl benzoylacetate | |
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| Record name | ETHYL BENZOYLACETATE | |
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| Record name | ETHYL BENZOYLACETATE | |
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| Record name | Benzenepropanoic acid, .beta.-oxo-, ethyl ester | |
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| Record name | Ethyl benzoylacetate | |
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| Record name | Ethyl benzoylacetate | |
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| Record name | ETHYL BENZOYL ACETATE | |
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| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< 0 °C | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl Benzoylacetate
Established and Novel Synthetic Pathways for Ethyl Benzoylacetate
Ethyl benzoylacetate, a significant β-keto ester, is synthesized through various established and emerging chemical routes. These methods are pivotal in organic chemistry for creating carbon-carbon bonds and accessing a versatile building block for more complex molecules. solubilityofthings.com
Claisen Condensation and its Variants for Ethyl Benzoylacetate Formation
The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. geeksforgeeks.orgbyjus.comchemistnotes.com This base-catalyzed reaction involves the condensation of two ester molecules, where at least one must possess an α-hydrogen to form an enolate. byjus.comallen.in The classic Claisen condensation for producing ethyl benzoylacetate involves the reaction between ethyl acetate (B1210297) and ethyl benzoate (B1203000). orgsyn.org In this reaction, a strong base, such as sodium ethoxide, abstracts an α-proton from ethyl acetate to form a nucleophilic enolate. geeksforgeeks.orgchemistnotes.com This enolate then attacks the carbonyl carbon of ethyl benzoate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of ethyl benzoylacetate. libretexts.orglibretexts.org A full equivalent of the base is necessary because the resulting β-keto ester is acidic and is deprotonated by the base, which helps to drive the reaction to completion. libretexts.orgopenstax.org
Mechanism of Claisen Condensation:
Enolate Formation: A strong base removes an α-hydrogen from an ester, creating a resonance-stabilized enolate ion. allen.in
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. allen.in
Elimination: The intermediate collapses, expelling an alkoxide group to yield the β-keto ester. allen.in
Deprotonation: The newly formed β-keto ester is deprotonated by the base, forming a stable enolate. allen.in
Protonation: An acidic workup neutralizes the enolate to give the final product. allen.in
Variants of the Claisen condensation offer alternative strategies for synthesizing ethyl benzoylacetate and related compounds.
Crossed Claisen Condensation: This variant involves the reaction between two different esters, one of which is enolizable (like ethyl acetate) and the other is not (like ethyl benzoate). byjus.comallen.in This method is particularly useful for synthesizing ethyl benzoylacetate as it minimizes the formation of side products that can occur when both esters are enolizable. allen.invaia.com The non-enolizable ester, ethyl benzoate, serves as the acylating agent for the enolate of ethyl acetate. vaia.com
Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester. geeksforgeeks.orgallen.inmasterorganicchemistry.com While not directly used to form the acyclic ethyl benzoylacetate, the principles of the Dieckmann condensation are relevant to the broader family of Claisen-type reactions.
Reactions Involving Ethyl Acetoacetate (B1235776) and Benzoyl Chloride
A prominent method for synthesizing ethyl benzoylacetate involves the reaction of ethyl acetoacetate with benzoyl chloride. orgsyn.orglookchem.comprepchem.com This process typically begins with the formation of the sodium salt of ethyl acetoacetate (sodioacetoacetic ester) by treating ethyl acetoacetate with a base like sodium in dry benzene (B151609). orgsyn.orglookchem.com The subsequent addition of benzoyl chloride leads to the formation of ethyl benzoylacetoacetate. orgsyn.orglookchem.com
The desired ethyl benzoylacetate is then obtained through the hydrolysis of the intermediate, ethyl benzoylacetoacetate. orgsyn.org This hydrolysis is often carried out using a solution of ammonium (B1175870) chloride and ammonia (B1221849) in water. orgsyn.org The reaction mixture is carefully warmed and then rapidly cooled before extraction to isolate the final product. orgsyn.org Yields for this two-step process, starting from ethyl acetoacetate, are reported to be in the range of 77–78%. orgsyn.org
A patent also describes a method where ethyl acetoacetate is reacted with benzoyl chloride in the presence of sodium bicarbonate in carbon tetrachloride, followed by a reaction with sodium hydroxide. patsnap.com
Synthesis from Benzaldehyde (B42025) and Ethyl Bromoacetate (B1195939)
The Reformatsky reaction provides a pathway to synthesize β-hydroxy esters, which can be precursors to β-keto esters like ethyl benzoylacetate. thapar.edunih.gov This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. nih.govkoreascience.kr For the synthesis of a precursor to ethyl benzoylacetate, benzaldehyde is reacted with ethyl bromoacetate using zinc. thapar.eduscribd.comorgsyn.org This reaction forms an organozinc intermediate (a Reformatsky enolate) from ethyl bromoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. scribd.com The initial product is ethyl 3-hydroxy-3-phenylpropanoate. scribd.comorgsyn.orgnih.gov
To obtain ethyl benzoylacetate, the resulting β-hydroxy ester must be oxidized. This oxidation step converts the hydroxyl group into a ketone. Another documented approach involves the catalytic reduction of ethyl benzoylacetate to yield ethyl β-phenyl-β-hydroxypropionate, which is the reverse of the oxidation step needed in this synthetic route. orgsyn.org
Friedel-Crafts Acylation Approaches to Ethyl Benzoylacetate
The Friedel-Crafts acylation is a classic method for forming aryl ketones. oregonstate.edu One route to ethyl benzoylacetate using this approach involves the condensation of benzene with the monoethyl ester of malonyl monoacid chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org This method directly introduces the benzoyl and the ethyl acetate moieties in a single conceptual step.
Another related application of Friedel-Crafts chemistry is the alkylation of phenols. For instance, a synthesis of tolterodine (B1663597), a pharmaceutical, starts with ethyl benzoylacetate which is first reduced and then undergoes a Friedel-Crafts alkylation with cresol (B1669610) catalyzed by iron(III) chloride. acs.orgresearchgate.netacs.org While this is a subsequent reaction of ethyl benzoylacetate, it highlights the utility of Friedel-Crafts reactions in modifying molecules derived from it. A patent also mentions the synthesis of cyclopentyl phenyl ketone via a Friedel-Crafts acylation, indicating the broad applicability of this reaction type for ketone synthesis. google.com
Esterification and O-Acylation Routes
Ethyl benzoylacetate can be prepared through the esterification of benzoylacetic acid. patsnap.com This involves reacting the carboxylic acid with ethanol (B145695), typically in the presence of an acid catalyst, to form the corresponding ethyl ester.
O-acylation presents another synthetic strategy. The O-acyl derivative of a β-keto ester, such as ethyl β-benzoxycinnamate, can be obtained by treating the β-keto ester with an acid chloride in a pyridine (B92270) solution. acs.org For example, reacting ethyl benzoylacetate with benzoyl chloride in pyridine yields ethyl β-benzoxycinnamate. acs.org While this reaction describes a derivatization of ethyl benzoylacetate, the reverse reaction or related transesterification/acylation pathways could conceptually lead to its formation. A synthesis route involving the O-acylation of a specific intermediate (SCHEMBL9291396) with ethanol has also been noted. chemchart.com
Green Chemistry Approaches in Ethyl Benzoylacetate Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances.
Solvent-free, or solid-state, reactions are a key area of green chemistry research. thapar.edu Several organic reactions, including the Reformatsky reaction, have been successfully carried out under solventless conditions. thapar.edu The synthesis of β-hydroxy esters from aldehydes and ethyl bromoacetate can be performed mechanochemically using a ball mill, which activates the zinc metal in the absence of a solvent. nih.gov This method has shown good functional group tolerance and can produce the desired products in good yields. nih.gov
The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. For instance, molybdenum trioxide supported on alumina (B75360) has been used as a recyclable catalyst for the Pechmann condensation to synthesize coumarins, a reaction that can involve β-keto esters like ethyl benzoylacetate. clockss.org Similarly, potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs) has been used as a solid base catalyst for condensation reactions under solvent-free conditions. researchgate.net
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains significant portions of all reactants, are also considered green because they reduce the number of synthetic steps and waste generated. sid.ir A four-component reaction involving ethyl benzoylacetate, hydroxylamine (B1172632), an aldehyde, and malononitrile (B47326) has been developed to synthesize isoxazol-5(2H)-ones in water, a green solvent. sid.ir
Interactive Data Table: Synthetic Routes to Ethyl Benzoylacetate
| Synthetic Method | Key Reactants | Key Reagents/Conditions | Intermediate(s) | Reference(s) |
| Claisen Condensation | Ethyl acetate, Ethyl benzoate | Sodium ethoxide | --- | orgsyn.org, vaia.com |
| From Ethyl Acetoacetate | Ethyl acetoacetate, Benzoyl chloride | 1. Sodium, Benzene 2. NH₄Cl, NH₃ | Ethyl benzoylacetoacetate | orgsyn.org, lookchem.com, google.com |
| Reformatsky Reaction | Benzaldehyde, Ethyl bromoacetate | Zinc, then oxidation | Ethyl 3-hydroxy-3-phenylpropanoate | thapar.edu, nih.gov, scribd.com |
| Friedel-Crafts Acylation | Benzene, Monoethyl ester of malonyl monoacid chloride | Aluminum chloride | --- | orgsyn.org |
| Esterification | Benzoylacetic acid, Ethanol | Acid catalyst | --- | patsnap.com |
| Green Synthesis (Solvent-free Reformatsky) | Benzaldehyde, Ethyl bromoacetate | Zinc, Ball-milling | Ethyl 3-hydroxy-3-phenylpropanoate | nih.gov |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions for the synthesis of ethyl benzoylacetate and its derivatives has gained considerable traction, aligning with the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable approach involves the use of potassium fluoride impregnated on clinoptilolite nanoparticles (KF/CP NPs) as a solid base catalyst. researchgate.net This system facilitates multicomponent condensation reactions under solvent-free conditions, offering advantages such as low cost, availability of the catalyst, and a green procedure. researchgate.net The high efficiency of this catalyst is attributed to its ability to increase the basicity of the fluoride anion. researchgate.net
Another environmentally friendly method utilizes water as a solvent. For instance, the synthesis of isoxazol-5(2H)-ones from ethyl benzoylacetate, hydroxylamine, aldehydes, and malononitrile has been achieved in water using para-toluenesulfonic acid (PTSA) as a catalyst. sid.irsid.ir This protocol is advantageous due to the use of an aqueous medium, excellent yields, and simple purification steps. sid.ir
The von Pechmann condensation for the synthesis of coumarins, which can involve ethyl benzoylacetate, has also been adapted to solvent-free conditions using lithium bromide (LiBr) as a safe and effective catalyst. arkat-usa.org This method provides an efficient, economical, and environmentally benign route to these important heterocyclic compounds. arkat-usa.org Similarly, alumina-supported molybdenum oxide (MoO3/Al2O3) has been employed as a recyclable heterogeneous catalyst for coumarin (B35378) synthesis under solvent-free conditions. clockss.org
These solvent-free and aqueous media-based approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and high yields of the desired products. researchgate.net
Catalytic Systems for Sustainable Ethyl Benzoylacetate Synthesis
The pursuit of sustainable chemical processes has driven the development of innovative catalytic systems for the synthesis of ethyl benzoylacetate and its derivatives. These catalysts are often designed to be reusable, operate under mild conditions, and exhibit high efficiency.
Heterogeneous catalysts are particularly attractive for sustainable synthesis due to their ease of separation and potential for recycling. For example, potassium fluoride on clinoptilolite nanoparticles (KF/CP NPs) serves as a reusable solid base catalyst for reactions involving ethyl benzoylacetate. researchgate.net Another example is the use of 16 wt% molybdenum oxide supported on alumina (MoO3/Al2O3) for the Pechmann condensation, which can be recovered and reused with consistent activity. clockss.org
Lewis acid catalysts also play a crucial role. In the synthesis of phenolic hydroxyl-substituted ethyl benzoylacetate, Lewis acids like anhydrous aluminum trichloride, ferric chloride, zinc chloride, boron trifluoride etherate, or titanium tetrachloride are used in non-polar solvents. google.com This method is highlighted as efficient and suitable for large-scale industrial production. google.com
Recently, ruthenium(II) hydride complexes have been developed as effective catalysts for the one-pot synthesis of isoxazolone analogues from alcohols, ethyl benzoylacetate, and hydroxylamine hydrochloride. acs.org This process proceeds via an acceptorless dehydrogenative annulation (ADA) pathway, generating water and hydrogen as the only byproducts, which represents a highly sustainable approach. acs.org The reaction proceeds with excellent yields under mild conditions with low catalyst loading. acs.org
The following table summarizes some of the catalytic systems used in the synthesis of ethyl benzoylacetate derivatives:
| Catalyst System | Reaction Type | Key Advantages |
| KF/Clinoptilolite Nanoparticles | Multicomponent Condensation | Solid base, reusable, solvent-free. researchgate.net |
| para-Toluenesulfonic Acid (PTSA) | Four-Component Synthesis of Isoxazol-5(2H)-ones | Green (water solvent), efficient. sid.irsid.ir |
| Lithium Bromide (LiBr) | von Pechmann Condensation | Safe, solvent-free, economical. arkat-usa.org |
| MoO3/Al2O3 | Pechmann Condensation | Heterogeneous, recyclable, solvent-free. clockss.org |
| Lewis Acids (e.g., AlCl3) | Synthesis of Substituted Ethyl Benzoylacetate | Efficient, suitable for industrial scale. google.com |
| Ruthenium(II) Hydride Complexes | Acceptorless Dehydrogenative Annulation | Sustainable (H2 and H2O byproducts), high yield, mild conditions. acs.org |
These examples underscore the continuous effort to create more sustainable and efficient catalytic routes for the synthesis of ethyl benzoylacetate and related compounds.
Mechanistic Elucidation of Ethyl Benzoylacetate Formation and Transformation
Detailed Reaction Mechanisms of Claisen Condensation for Ethyl Benzoylacetate
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters like ethyl benzoylacetate. openstax.orglibretexts.org The reaction involves the condensation of two ester molecules, where at least one must have an α-hydrogen, in the presence of a strong base, typically sodium ethoxide. chemistnotes.com
The mechanism of the Claisen condensation can be broken down into the following key steps:
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from an ester molecule (like ethyl acetate) to form a resonance-stabilized enolate ion. openstax.orgchemistnotes.com This step is reversible.
Nucleophilic Attack: The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule (in this case, ethyl benzoate). openstax.orgchemistnotes.com This results in the formation of a tetrahedral intermediate. openstax.orglibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the alkoxide leaving group (ethoxide) to form the β-keto ester, ethyl benzoylacetate. openstax.orglibretexts.org This acyl substitution is a key difference from the aldol (B89426) condensation, where the intermediate is protonated to form an alcohol. openstax.org
Protonation: A final acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product. chemistnotes.com
The use of at least one full equivalent of base is necessary because it is consumed in the deprotonation of the product. openstax.org A catalytic amount of base would not be sufficient to drive the reaction to completion. openstax.org
Mechanistic Aspects of Alkylation Reactions with Ethyl Benzoylacetate
Ethyl benzoylacetate, with its acidic α-hydrogens, is readily alkylated at the carbon atom situated between the two carbonyl groups. This reaction typically proceeds via the formation of an enolate intermediate.
The general mechanism for the alkylation of ethyl benzoylacetate involves the following steps:
Enolate Formation: A base is used to deprotonate the α-carbon of ethyl benzoylacetate, forming a nucleophilic enolate. The choice of base can vary, with common options including sodium ethoxide or milder bases like potassium carbonate, often in conjunction with a phase-transfer catalyst. The enolate is stabilized by the delocalization of the negative charge onto both carbonyl oxygen atoms.
Nucleophilic Substitution: The enolate then acts as a nucleophile and attacks an alkylating agent, typically an alkyl halide (e.g., iodomethane (B122720) or iodobutane), in an SN2 reaction. chegg.com This forms a new carbon-carbon bond at the α-position.
Product Formation: The final product is an α-alkylated β-keto ester.
An important consideration in the alkylation of ethyl benzoylacetate is the potential for polyalkylation, where more than one alkyl group is added to the α-carbon. chegg.com This can be an undesired side reaction. The reaction conditions, including the stoichiometry of the reactants, can be optimized to favor monoalkylation.
In some cases, the alkylation can be performed under environmentally benign conditions, for example, using a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in water with potassium carbonate as the base. rsc.org This method allows for the efficient alkylation of ethyl benzoylacetate with various arylalkyl halides. rsc.org
The mechanism of Friedel-Crafts alkylation involving ethyl benzoylacetate has also been explored, for instance, in the synthesis of tolterodine. researchgate.net In this context, a reduction of the keto group is performed first, followed by Friedel-Crafts alkylation of a phenol (B47542) with the resulting alcohol, catalyzed by a Lewis acid like FeCl3·6H2O. researchgate.net
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of reaction mechanisms involving ethyl benzoylacetate. researchgate.net These studies provide insights into conformational preferences, tautomeric equilibria, transition state structures, and reaction pathways that are often difficult to probe experimentally.
Conformational Analysis and Tautomerism: Ethyl benzoylacetate exists as an equilibrium mixture of keto and enol tautomers. DFT calculations have been employed to perform a complete conformational analysis of both forms. researchgate.net These studies help in determining the relative stabilities of the various conformers in the gas phase and in solution. The intramolecular hydrogen bond in the most stable enol forms is a key feature that has been extensively studied and compared with related molecules like benzoylacetone (B1666692). researchgate.net
Reaction Mechanisms and Transition States: Computational studies have been instrumental in understanding the mechanisms of reactions involving ethyl benzoylacetate. For instance, in the photocyclization of (dibenzylamino)ethyl benzoylacetate, a ten-membered cyclic transition state has been proposed for the intramolecular hydrogen abstraction that leads to the formation of eight-membered azalactones. rsc.orgrsc.org
In the context of catalyst development, computational investigations can rationalize the observed selectivity. For the silver(I)-catalyzed synthesis of (1E,3E)-dienes from α-diazo-β,γ-unsaturated esters, which can be derived from ethyl benzoylacetate, computational studies help to understand the role of the metallocarbenoid stability, substituent effects, and microkinetics in determining the reaction outcome. thieme-connect.com
DFT calculations have also been used to support proposed mechanisms in multicomponent reactions. For example, in the synthesis of isoxazol-5(2H)-ones, molecular electrostatic potential calculations can show the formation of hydrogen-bonding interactions in the crystal structure, which are in good agreement with the experimental data. researchgate.net
Furthermore, computational methods are used to predict spectroscopic properties like vibrational frequencies and NMR chemical shifts for the different forms of ethyl benzoylacetate, which can then be compared with experimental spectra to confirm structural assignments. researchgate.net In the study of the synthesis of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine from ethyl benzoylacetate, DFT calculations were used alongside experimental NMR and X-ray crystallography to perform a thorough structural evaluation. academie-sciences.fr
Iii. Diverse Reaction Chemistry and Derivatization of Ethyl Benzoylacetate
Nucleophilic Additions and Condensation Reactions of Ethyl Benzoylacetate
The presence of both a nucleophilic active methylene (B1212753) center (after deprotonation) and two electrophilic carbonyl carbons makes ethyl benzoylacetate a prime substrate for nucleophilic addition and condensation reactions. These reactions are fundamental to its role in constructing complex molecular architectures, particularly heterocyclic ring systems.
The reaction of ethyl benzoylacetate with monoamines, such as anilines, and diamines is a cornerstone of its synthetic utility, providing access to a wide array of nitrogen-containing heterocycles. These reactions typically proceed via initial nucleophilic attack of the amine on one of the carbonyl groups, followed by condensation and cyclization.
Quinolines and their fused analogs, pyridoquinolines, are important heterocyclic scaffolds found in numerous biologically active compounds. Ethyl benzoylacetate serves as a valuable precursor for these systems.
The reaction of ethyl benzoylacetate with ortho-substituted anilines is a key method for constructing these fused rings. For instance, its reaction with anthranilonitrile (2-aminobenzonitrile) can yield both a quinoline (B57606) derivative and a more complex pyrido[3,2-c]quinoline derivative. ias.ac.inbeilstein-journals.org These products can be further reacted with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to generate even more complex polycyclic systems, such as other pyridoquinoline and pyranopyridoquinoline derivatives. ias.ac.in The fundamental transformation involves the initial formation of an enamine or an amide, followed by an intramolecular cyclization (such as a Friedländer-type annulation) and subsequent dehydration or rearrangement to form the aromatic quinoline ring. A general pathway for the formation of a substituted quinolin-2(1H)-one from ethyl benzoylacetate has also been illustrated. core.ac.uk
Furthermore, the reaction with aminopyridines provides a route to pyridoquinolines. The condensation of ethyl benzoylacetate with 2-aminopyridine (B139424) at elevated temperatures (135 °C) in a solvent like p-xylene (B151628) produces N-(2-pyridinyl)benzoylacetamide, a key intermediate in this synthetic pathway. semnan.ac.ir
Table 1: Examples of Quinoline and Pyridoquinoline Synthesis from Ethyl Benzoylacetate
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Ethyl benzoylacetate | Anthranilonitrile | Quinoline and Pyrido[3,2-c]quinoline | ias.ac.in, beilstein-journals.org |
| Ethyl benzoylacetate | 2-Aminopyridine | N-(2-Pyridinyl)benzoylacetamide (Intermediate) | semnan.ac.ir |
Benzodiazepines are a well-known class of seven-membered heterocyclic compounds with significant pharmacological applications. The condensation of ethyl benzoylacetate with aromatic diamines, specifically 1,2-phenylenediamine, provides a direct and efficient route to the 1,5-benzodiazepinone core structure.
The reaction involves heating ethyl benzoylacetate and 1,2-phenylenediamine in a high-boiling solvent such as xylene. amazonaws.com The mechanism proceeds through an initial attack of one amino group on the ester carbonyl, followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, ultimately leading to the formation of the seven-membered diazepinone ring after dehydration. This method has been successfully employed to synthesize 4-phenyl-1,5-benzodiazepin-2-one in good yields. amazonaws.com
Detailed research has outlined the specific conditions for this synthesis, highlighting its efficiency.
Table 2: Synthesis of 4-Phenyl-1,5-benzodiazepin-2-one
| Reactants | Solvent | Conditions | Yield | Reference |
| Ethyl benzoylacetate, 1,2-Phenylenediamine | Xylene | Reflux, 1 hour | 75% | amazonaws.com |
Ethyl benzoylacetate is a crucial substrate for synthesizing six-membered heterocyclic rings like pyrimidines and triazines, which are core structures in many biologically active molecules and pharmaceuticals.
Pyrimidine (B1678525) Synthesis: Pyrimidines are typically formed by reacting a 1,3-dicarbonyl compound with urea (B33335) or a related synthon. The reaction of ethyl benzoylacetate with urea in a solvent like dimethylformamide (DMF) at 120°C yields 6-phenyl-uracil (6-phenyl-1H,3H-pyrimidine-2,4-dione), a substituted pyrimidine, with high efficiency. researchgate.net Similarly, reactions with guanidine (B92328) derivatives, such as 2-guanidinobenzothiazole, under solvent-free conditions lead to the formation of 6-phenyl-2,3-dihydropyrimidin-4(1H)-ones. beilstein-journals.orgresearchgate.net These reactions underscore the versatility of ethyl benzoylacetate in building the pyrimidine scaffold. The Biginelli reaction, a multi-component condensation, can also utilize ethyl benzoylacetate, an aromatic aldehyde, and guanidine to produce 2-aminodihydropyrimidines. thermofisher.com
Triazine Synthesis: The formation of 1,3,5-triazine (B166579) rings can be achieved through the reaction of ethyl benzoylacetate with biguanide (B1667054) (dicyandiamidine). When conducted in the presence of a base like sodium methoxide, this reaction can competitively yield both a pyrimidine derivative (N-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine) and a triazine product, specifically 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. The formation of the triazine involves biguanide acting as a pentatomic synthon, cyclizing with the β-keto ester to form the characteristic six-membered ring with three nitrogen atoms.
Table 3: Pyrimidine and Triazine Synthesis from Ethyl Benzoylacetate
| Reagent(s) | Heterocyclic Product | Yield | Reference |
| Urea | 6-Phenyl-uracil | 87.8% | researchgate.net |
| 2-Guanidinobenzothiazole | 6-Phenyl-2,3-dihydropyrimidin-4(1H)-one derivative | High | beilstein-journals.org |
| Biguanide | 6-Benzoylmethyl-1,3,5-triazin-2,4-diamine | 26% |
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and hydroxylamine (B1172632) is a classic and reliable method for synthesizing five-membered heterocycles with two adjacent heteroatoms, namely pyrazoles and isoxazoles.
The Knorr pyrazole (B372694) synthesis, when applied to a β-ketoester like ethyl benzoylacetate, readily produces pyrazolones. chemhelpasap.com The reaction with hydrazine hydrate, typically in an alcohol solvent with a catalytic amount of acid, proceeds via initial condensation to form a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl. chemhelpasap.com This cyclization results in the formation of a 5-phenyl-2,4-dihydro-3H-pyrazol-3-one ring system. Ethyl benzoylacetate is also a key component in multi-component reactions that yield more complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. amazonaws.comnih.govresearchgate.net
Similarly, isoxazole (B147169) rings can be synthesized by reacting ethyl benzoylacetate with hydroxylamine hydrochloride. The reaction, often carried out in a mixed solvent system like ethanol (B145695)/water with a mild base, yields 3-phenylisoxazol-5(4H)-one. beilstein-journals.org This product is a versatile intermediate itself and is frequently used in subsequent multi-component reactions. For example, it can be condensed with various aldehydes and active methylene compounds (like malononitrile) in a one-pot procedure to generate a diverse library of substituted isoxazol-5(2H)-ones. core.ac.uksemnan.ac.ir
Table 4: Pyrazole and Isoxazole Synthesis from Ethyl Benzoylacetate
| Reagent | Heterocyclic Product | Conditions | Yield | Reference |
| Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol, Acetic acid, 100°C | High | chemhelpasap.com |
| Hydroxylamine hydrochloride | 3-Phenylisoxazol-5-one | Ethanol/Water, K2CO3, rt | 71% | beilstein-journals.org |
The active methylene group of ethyl benzoylacetate is central to its participation in classic carbon-carbon bond-forming reactions like the Knoevenagel condensation and Michael addition.
Knoevenagel Condensation: This condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. Emil Knoevenagel's original research demonstrated the condensation of aldehydes, such as formaldehyde, with ethyl benzoylacetate using amine catalysts like ethylamine. researchgate.netsci-hub.sepsiberg.com The reaction proceeds via the formation of an enolate from ethyl benzoylacetate, which then attacks the carbonyl of the aldehyde, followed by dehydration. In some cases, the reaction of ethyl benzoylacetate with other active methylene compounds, like malononitrile, can lead to a Knoevenagel product as the thermodynamically controlled outcome after an initial Claisen condensation. cu.edu.eg
Michael Addition: In a Michael addition, a nucleophile (the Michael donor), such as the enolate of ethyl benzoylacetate, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction of ethyl benzoylacetate with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) is a prime example. This addition has been shown to proceed efficiently under microwave irradiation on the surface of potassium carbonate, yielding the Michael adduct in high yield. ias.ac.in This reaction creates a 1,5-dicarbonyl compound, which is a valuable intermediate for further cyclization reactions, such as in the Robinson annulation.
Table 5: C-C Bond Forming Reactions of Ethyl Benzoylacetate
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Knoevenagel Condensation | Ethyl benzoylacetate, Formaldehyde | Ethylamine | Bis-adduct | N/A | sci-hub.se |
| Michael Addition | Ethyl benzoylacetate, Chalcone | K2CO3, Microwave | 1,5-Dicarbonyl adduct | 89% | ias.ac.in |
Knoevenagel Condensation and Michael Addition Reactions
Formation of Cyano-Dioxopentanonitrile Derivatives
Cyclization and Annulation Reactions Involving Ethyl Benzoylacetate
The dual functionality of ethyl benzoylacetate makes it an ideal substrate for cyclization and annulation reactions, leading to the formation of diverse fused and unfused heterocyclic systems.
Ethyl benzoylacetate is a cornerstone in the synthesis of numerous medicinally important heterocyclic scaffolds.
Pyridazines: These six-membered heterocycles containing two adjacent nitrogen atoms can be synthesized from ethyl benzoylacetate derivatives. For example, the reaction product of ethyl benzoylacetate and malononitrile can be coupled with diazonium salts to form hydrazo derivatives, which are then cyclized upon heating with ammonium (B1175870) acetate (B1210297) to yield pyridazine (B1198779) derivatives. cu.edu.eg In another instance, fusing ethyl benzoylacetate with 3-hydrazinopyridazine derivatives at high temperatures leads to the formation of pyrazolopyridazine systems. osi.lv
Pyrroles: The Hantzsch pyrrole (B145914) synthesis has been adapted to use ethyl benzoylacetate. A multicomponent cascade cyclization involving methyl ketones, anilines, ethyl benzoylacetate, and deuterated methanol (B129727) (CD3OD) mediated by iodine-DMSO allows for the synthesis of fully substituted pyrrole derivatives. researcher.life Furthermore, ethyl benzoylacetate is used in reactions with ninhydrin (B49086) and primary amines, catalyzed by silica (B1680970) sulfuric acid, to produce densely substituted pyrrole-fused isocoumarins under solvent-free conditions. researchgate.net
Thiophenes: The Gewald thiophene (B33073) synthesis, a multicomponent reaction, is a common method for preparing 2-aminothiophenes. Derivatives of ethyl benzoylacetate, such as N-arylpropanamides, react with malononitrile or ethyl cyanoacetate and elemental sulfur in the presence of a base to afford polysubstituted thiophenes. x-mol.netresearchgate.nettandfonline.com Another route involves the reaction of ethyl 4,4-dicyano-3-phenyl-3-butenoate (derived from ethyl benzoylacetate) with elemental sulfur, which yields an ethyl 2-amino-3-cyano-4-phenylthiophene-5-carboxylate. cu.edu.eg
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules. Ethyl benzoylacetate is a frequent participant in such reactions.
A four-component reaction between ethyl benzoylacetate, hydroxylamine, various aldehydes, and malononitrile has been developed for the synthesis of isoxazol-5(2H)-ones. researchgate.net MCRs are also employed to construct fused heterocyclic systems. For example, the one-pot reaction of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile in the presence of N-methylmorpholine affords novel pyrido[3',2':4,5]thieno[3,2-b]pyridines. rsc.org The synthesis of pyran-fused systems is also readily achieved via MCRs involving ethyl benzoylacetate or its derivatives, leading to complex structures such as pyrano[2,3-h]chromene-2,8-diones. x-mol.netresearchgate.net
Synthesis of Fused Heterocyclic Systems (e.g., Pyridazines, Pyrroles, Thiophenes)
Redox Reactions and Asymmetric Transformations of Ethyl Benzoylacetate
The ketone carbonyl group in ethyl benzoylacetate is susceptible to reduction, offering a pathway to chiral secondary alcohols, which are valuable building blocks in pharmaceuticals.
The asymmetric reduction of the keto group in ethyl benzoylacetate to produce optically active ethyl 3-hydroxy-3-phenylpropionate (B1262273) is a reaction of significant interest. Both chemical and biological methods have been successfully employed.
Chemo-catalytic Reduction: Chiral catalysts are used to achieve high enantioselectivity. For instance, the reduction of ethyl benzoylacetate with borane (B79455) (BH3) in toluene, catalyzed by a specific tridentate chiral amino alcohol ligand derived from salicylaldehyde, can yield the corresponding (S)-alcohol with an outstanding 99% enantiomeric excess (e.e.). nih.gov An electrochemical approach using a β-cyclodextrin modified with a chiral diamine as an inducer has also been reported, providing the reduced product in 63% yield and with 50% e.e. researcher.life
Biocatalytic Reduction (Bioreduction): Whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are highly effective for this transformation. nih.govresearchgate.net The industrial baker's yeast strain Saccharomyces cerevisiae LH1 has been used for the asymmetric reduction of ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropionate. nih.govresearchgate.net By optimizing the cultivation conditions, specifically the growth medium, the efficiency of the bioreduction can be significantly enhanced. Using a yeast peptone dextrose (YPD) medium allowed for a 25-fold increase in substrate concentration (up to 15.6 g/L) while achieving a high enantioselective excess of 97.5% for the (S)-product. nih.gov Proteomic analysis revealed that under these conditions, enzymes such as alcohol dehydrogenase 1, D-arabinose 1-dehydrogenase, and those involved in cofactor regeneration were significantly upregulated, contributing to the improved reductive efficiency. nih.gov
| Method | Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Chemo-catalysis | Borane / Chiral amino alcohol | (S)-Ethyl 3-hydroxy-3-phenylpropionate | 99% | nih.gov |
| Biocatalysis | Saccharomyces cerevisiae LH1 | (S)-Ethyl 3-hydroxy-3-phenylpropionate | 97.5% | nih.govresearchgate.net |
| Electro-catalysis | β-Cyclodextrin derivative | Optically active product | 50% | researcher.life |
Compound Index
| Compound Name | PubChem CID |
|---|---|
| Acetone | 180 |
| Ammonium acetate | 517103 |
| Borane | 62933 |
| Cyanothioacetamide | 84570 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 7301 |
| Dichloromethane | 6344 |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 14285 |
| Ethanol | 702 |
| Ethyl 3-hydroxy-3-phenylpropionate | 68551 |
| Ethyl benzoylacetate | 7173 |
| Ethyl cyanoacetate | 7760 |
| Hydroxylamine | 787 |
| Iodine | 807 |
| Malononitrile | 6770 |
| Methanol | 887 |
| N-Methylmorpholine | 7977 |
| Ninhydrin | 10236 |
| Piperidine | 8082 |
| Pyran | 7268 |
| Pyridazine | 1048 |
| Pyrrole | 942 |
| (S)-Ethyl 3-hydroxy-3-phenylpropionate | 637651 |
| Salicylaldehyde | 698 |
| Silica | 24261 |
| Sulfur | 5362427 |
| Thiophene | 8030 |
| Toluene | 1140 |
| Triethylamine | 8471 |
| Triphenylphosphine | 11776 |
Enzymatic Asymmetric Synthesis with ω-Transaminases
Enantioselective Conjugate Addition Reactions
Ethyl benzoylacetate and its derivatives are effective nucleophiles in enantioselective conjugate addition (Michael addition) reactions, enabling the formation of new carbon-carbon bonds and the creation of complex chiral structures.
In one example, ethyl benzoylacetate was used as the Michael donor in a reaction with 2-cyclohexen-1-one. wikipedia.org Catalyzed by a siloxy primary amino acid lithium salt in DMSO, the reaction produced the corresponding Michael adduct, ethyl benzoyl-(3-oxocyclohexyl)acetate, in an 84% yield with high enantioselectivity. wikipedia.org
Another strategy involves using derivatives of ethyl benzoylacetate as the Michael acceptor. The conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate has been achieved using a dihydroquinine-derived squaramide organocatalyst. thegoodscentscompany.comwikipedia.org This reaction, performed in toluene, yielded (3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate in 74% yield and with high selectivity, providing a key intermediate for the asymmetric synthesis of the endothelin receptor antagonist ABT-627. thegoodscentscompany.comwikipedia.org Additionally, the decarboxylative Michael reaction between isatylidene malononitriles and ethyl benzoylacetate has been accomplished using chiral bifunctional organocatalysts. nih.gov
Stereoselective Synthesis of Chiral Intermediates
The versatility of ethyl benzoylacetate extends to its use as a starting material for a wide range of stereoselective syntheses, yielding key chiral intermediates for important active pharmaceutical ingredients and complex molecular scaffolds.
The reduction product, ethyl 3-hydroxy-3-phenylpropionate, is a prominent example. The (S)-enantiomer is a key intermediate in the synthesis of the antidepressant fluoxetine (B1211875), while the (R)-enantiomer is a precursor for (R)-Atomoxetine, a medication for ADHD. nih.gov A facile synthesis for the drug tolterodine (B1663597) also begins with the reduction of ethyl benzoylacetate using sodium borohydride (B1222165), followed by a series of protection and substitution steps. easychem.orgsigmaaldrich.com
Beyond reduction pathways, ethyl benzoylacetate participates in more complex stereoselective reactions. It can react with p-quinone methides under basic conditions to afford tetrasubstituted olefins with good to excellent E/Z selectivity. nih.gov In another synthetic route, ethyl benzoylacetate reacts with 2-hydroxycinnamaldehyde (B114546) in an organocatalyzed sequence to produce enol-containing bridged cyclic acetals with high enantioselectivity. cenmed.com These products serve as valuable chiral methanobenzodioxepine scaffolds. cenmed.com
Iv. Catalytic Applications in Ethyl Benzoylacetate Chemistry
Organocatalysis in Reactions of Ethyl Benzoylacetate
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry. In the context of ethyl benzoylacetate, organocatalysts have been instrumental in facilitating asymmetric transformations and mediating cyclization reactions.
Chiral Organocatalysts for Asymmetric Transformations
The development of chiral organocatalysts has opened new avenues for the enantioselective functionalization of ethyl benzoylacetate and its derivatives. These catalysts, which are themselves chiral, can induce the formation of one enantiomer of a product over the other, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.
One notable application is in asymmetric [3+3] cycloaddition reactions. For instance, chiral isothioureas have been used to catalyze the reaction between ethyl benzoylacetate and α,β-unsaturated anhydrides, yielding dihydropyranone products with high enantioselectivities. rsc.org In this process, the isothiourea catalyst activates the unsaturated anhydride (B1165640) to form a reactive acyl ammonium (B1175870) intermediate, which then undergoes a Michael addition with the enolate of ethyl benzoylacetate, followed by lactonization. rsc.org
Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have also proven effective. For example, quinine-derived tertiary amine-thiourea catalysts can promote the tandem Michael addition–cyclization of ethyl benzoylacetate with various unsaturated ketoesters, leading to the construction of complex chromene-based spirooxindole skeletons. rsc.org The dual activation provided by the catalyst, through hydrogen bonding and Brønsted base catalysis, is key to the success of these transformations.
Furthermore, chiral primary aminoalcohols and diamines have been explored as organocatalysts for domino Michael-aldol reactions involving ethyl benzoylacetate and α,β-unsaturated ketones. researchgate.netrsc.org These reactions can produce highly functionalized cyclohexanone (B45756) derivatives with excellent diastereoselectivity and high enantiomeric excess. researchgate.net The catalytic cycle is believed to proceed through the formation of chiral iminium and enamine intermediates. rsc.org
The following table summarizes some examples of chiral organocatalysts used in asymmetric transformations involving ethyl benzoylacetate.
| Catalyst Type | Reaction | Product Type | Reference |
| Chiral Isothiourea | [3+3] Cycloaddition | Dihydropyranones | rsc.org |
| Bifunctional Tertiary Amine-Thiourea | Tandem Michael Addition-Cyclization | Chromene-based Spirooxindoles | rsc.org |
| Chiral Primary Aminoalcohols/Diamines | Domino Michael-Aldol Reaction | Cyclohexanones | researchgate.netrsc.org |
| Chiral Benzimidazole-derived Guanidines | Asymmetric α-Amination | α-Amino-β-ketoesters | mdpi.com |
Base-Mediated Organocatalytic Cyclizations
Base-mediated organocatalytic cyclizations of ethyl benzoylacetate and its derivatives provide access to a variety of heterocyclic and carbocyclic structures. The choice of the base can significantly influence the reaction pathway and the final product.
For example, the reaction of δ-acetoxy allenoates with ethyl benzoylacetate can be directed towards different products depending on the base used. With 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalytic base, tetrasubstituted pyrans are formed. researcher.lifethieme-connect.com In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of isomeric tetrasubstituted 3,4-dihydropyrans. researcher.lifethieme-connect.com When a stronger base like potassium tert-butoxide (KOtBu) is employed, the reaction yields diethyl 3-vinylpent-2-enedioates. researcher.lifethieme-connect.com
Multicomponent reactions (MCRs) also benefit from base-mediated organocatalysis. A four-component reaction between ethyl benzoylacetate, hydroxylamine (B1172632), aldehydes, and malononitrile (B47326) has been developed for the synthesis of isoxazol-5(2H)-ones. researchgate.net This reaction proceeds efficiently in the presence of a basic organocatalyst like potassium phthalimide, often in environmentally benign solvents such as water. researchgate.net
Metal-Catalyzed Transformations Involving Ethyl Benzoylacetate
Metal catalysts offer a complementary approach to organocatalysis for the transformation of ethyl benzoylacetate. Transition metals and Lewis acids have been employed to facilitate a wide range of reactions, including cross-coupling, cyclizations, and condensations.
Transition Metal Catalysis (e.g., Indium, Silver)
Transition metals like indium and silver have been shown to catalyze unique transformations of ethyl benzoylacetate and related compounds. For instance, indium(III) trifluoromethanesulfonate (B1224126) has been reported to catalyze the hydrothiolation of bromoalkynes, a reaction that can be relevant to the functionalization of alkyne-containing derivatives of ethyl benzoylacetate. researchgate.net
Silver catalysts, such as silver nitrate, have been used in the synthesis of trisubstituted furans from haloalkynes. researchgate.net This transformation involves a sequential nucleophilic addition and cyclization, where a derivative of ethyl benzoylacetate could potentially act as the nucleophile. researchgate.net Furthermore, silver-catalyzed 1,2-hydride migration in α-diazo-β-acyloxy esters leads to the formation of β-acyloxy acrylates, demonstrating the utility of silver in rearrangement reactions. researchgate.net
Lewis Acid Catalysis
Lewis acids play a significant role in activating ethyl benzoylacetate and its reaction partners. Scandium triflate (Sc(OTf)₃) has been identified as a promising co-catalyst in the photosensitized visible-light De Mayo reaction of ethyl benzoylacetate with alkenes. nih.gov The Lewis acid is believed to promote the bond-forming steps that occur after the initial photocatalytic activation. nih.gov
In the synthesis of phenolic hydroxyl-substituted ethyl benzoylacetate, a Lewis acid catalyst is employed to facilitate the reaction between a substituted phenol (B47542) and ethyl cyanoacetate (B8463686). google.com Iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst in the Friedel-Crafts alkylation step during the synthesis of tolterodine (B1663597), where a derivative of ethyl benzoylacetate is an intermediate. researchgate.net Furthermore, a heterogeneous catalyst composed of a polymer-incarcerated carbon black with scandium and aluminum has been shown to catalyze the Michael reaction of ethyl benzoylacetate with methyl acrylate (B77674) in aqueous media. thieme-connect.com
Green Catalysis and Deep Eutectic Solvents
In recent years, there has been a growing emphasis on the development of environmentally friendly catalytic processes. This has led to the exploration of green catalysts and alternative reaction media, such as deep eutectic solvents (DESs).
DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have been used as both the solvent and catalyst in the Pechmann condensation for the synthesis of coumarins. nih.govacs.org For example, a DES composed of choline (B1196258) chloride and L-(+)-tartaric acid can efficiently promote the reaction between substituted phenols and β-ketoesters like ethyl benzoylacetate to yield coumarin (B35378) derivatives. nih.gov These solvents are often biodegradable, reusable, and inexpensive, making them an attractive alternative to traditional volatile organic solvents. nih.govacs.orgorientjchem.org
The use of DESs has also been extended to other reactions, such as the Biginelli reaction for the preparation of dihydropyrimidinones, where a DES based on choline chloride and p-toluenesulfonic acid acts as a recyclable catalyst. mdpi.comresearchgate.net Although ethyl benzoylacetate itself was not reactive in this specific instance, the study highlights the potential of DESs to catalyze a wide range of reactions involving β-dicarbonyl compounds. mdpi.com
Biocatalysis and Enzymatic Applications
The use of biological systems, including whole microorganisms and isolated enzymes, offers a powerful and stereoselective alternative to traditional chemical methods for transforming ethyl benzoylacetate into valuable chiral building blocks. These biocatalytic approaches are prized for their high efficiency, specificity, and operation under mild reaction conditions, aligning with the principles of green chemistry.
The enantioselective reduction of the keto group in ethyl benzoylacetate to a secondary alcohol is a well-established biocatalytic transformation. This process primarily yields ethyl (S)-3-hydroxy-3-phenylpropionate, a key chiral intermediate for synthesizing pharmaceuticals. chemicalbook.comscientificlabs.iechemicalbook.com A diverse range of microorganisms, including yeasts and fungi, have been effectively employed for this purpose.
Commonly utilized microorganisms include baker's yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, and Geotrichum candidum. chemicalbook.comscientificlabs.iechemicalbook.comsigmaaldrich.com Research has expanded this microbial toolkit to include other yeasts like Hansenula sp., Dekkera sp., Kluyveromyces marxianus, and Rhodotorula rubra, as well as filamentous fungi. researchgate.net Studies have demonstrated that these microbial reductions can achieve very high optical purity, with enantiomeric excess (ee) values often reaching up to 99-100%. researchgate.net
While the enantioselectivity is frequently high, conversion rates can vary, ranging from low to moderate in some cases. researchgate.netresearchgate.net To address this, researchers have explored various strategies to enhance reaction efficiency. One successful approach is the immobilization of microbial cells. For instance, immobilizing yeast cells, such as Rhodotorula rubra, in calcium alginate has been shown to improve conversion levels while preserving the excellent enantioselectivity of the reaction. researchgate.net Further optimization can be achieved by manipulating reaction parameters, such as glucose concentration and the use of enzymatic inhibitors, which has been reported to increase yields to around 85% and enantioselectivity to 99% ee. researchgate.netresearchgate.net
The following table summarizes the performance of various microorganisms in the asymmetric reduction of ethyl benzoylacetate.
| Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Notes |
| Saccharomyces cerevisiae (baker's yeast) | Ethyl (S)-3-hydroxy-3-phenylpropionate | Variable | 87–93 researchgate.net | A commonly used and accessible biocatalyst. chemicalbook.comresearchgate.net |
| Geotrichum candidum | Ethyl (S)-3-hydroxy-3-phenylpropionate | High | High | Effective in producing the (S)-enantiomer. chemicalbook.comscientificlabs.ie |
| Beauveria sulfurescens | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | High | Produces high optical yield. researchgate.netacs.org |
| Hansenula sp. | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | Up to 99 researchgate.net | Used for producing the intermediate for fluoxetine (B1211875). researchgate.net |
| Kluyveromyces marxianus | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | Up to 99 researchgate.net | Effective both as free and immobilized cells. researchgate.net |
| Rhodotorula rubra | Ethyl (S)-3-hydroxy-3-phenylpropionate | 0–89 researchgate.net | Up to 100 researchgate.net | Studied with immobilized cells to improve conversion. researchgate.net |
Beyond whole-cell systems, isolated enzymes offer a more controlled and specific approach for converting ethyl benzoylacetate into chiral products. This strategy allows for higher concentrations and avoids potential side reactions from other cellular enzymes. Key enzyme classes used in this context include transaminases and alcohol dehydrogenases.
ω-Transaminases (ω-TAs) have been successfully engineered for the asymmetric synthesis of chiral amines from ethyl benzoylacetate. d-nb.infouni-greifswald.de This is particularly significant because it provides a route to β-phenylalanine esters, valuable synthons, using the stable β-keto ester as a substrate, thereby circumventing the instability of the corresponding β-keto acid in aqueous solutions. d-nb.inforesearchgate.net Researchers have screened ω-TA libraries to identify mutants capable of producing both (S)- and (R)-β-phenylalanine ethyl esters. For example, specific mutants have been identified that yield the (S)-enantiomer with a conversion of 32% and the (R)-enantiomer with a conversion of 13%. d-nb.info The resulting chiral ester can then be hydrolyzed, either chemically or via another enzyme like a lipase (B570770), to yield the final chiral β-amino acid. researchgate.net
Alcohol dehydrogenases (ADHs) are another class of enzymes utilized for the stereoselective reduction of ethyl benzoylacetate. These enzymes, which are often NADPH-dependent, catalyze the reduction of the carbonyl group to a hydroxyl group with high facial selectivity. nsf.gov The ADH from Clostridium acetobutylicum (CaADH), for instance, has demonstrated broad substrate promiscuity and readily reduces β-keto esters like ethyl benzoylacetate. nsf.gov Similarly, thermostable ADHs from organisms like Bacteroides fragilis have shown high activity and stereoselectivity in reducing aromatic α-ketoesters, indicating their potential for analogous β-keto ester substrates. researchgate.net These enzymatic reductions can be highly efficient; for example, the reduction of a related compound, ethyl benzoylformate, using a purified ADH with a coupled NADH regeneration system resulted in 95% conversion and an enantiomeric excess greater than 99.9%. researchgate.net
The table below highlights key enzyme-mediated transformations of ethyl benzoylacetate.
| Enzyme (Source) | Transformation | Chiral Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Engineered ω-Transaminase (mutant 3FCR_4M) | Asymmetric transamination | (S)-β-phenylalanine ethyl ester | 32 d-nb.info | - |
| Engineered ω-Transaminase (mutant ATA117 11Rd) | Asymmetric transamination | (R)-β-phenylalanine ethyl ester | 13 d-nb.info | - |
| Alcohol Dehydrogenase (Clostridium acetobutylicum) | Asymmetric reduction | Ethyl 3-hydroxy-3-phenylpropionate (B1262273) | - | High stereoselectivity reported. nsf.gov |
| 7α-Hydroxysteroid Dehydrogenase (Bacteroides fragilis) | Asymmetric reduction | Ethyl (R)-mandelate | 95 researchgate.net | >99.9* researchgate.net |
*Data for the related substrate ethyl benzoylformate, demonstrating the potential of this enzyme class.
V. Advanced Spectroscopic and Computational Characterization of Ethyl Benzoylacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl benzoylacetate, particularly for studying its keto-enol tautomerism. researchgate.netcolostate.edu This equilibrium between the keto and enol forms is influenced by factors such as solvent and temperature, which can be quantitatively assessed using NMR. cas.czsemanticscholar.orgacademie-sciences.fr
¹H and ¹³C NMR spectra provide definitive evidence for the existence of both keto and enol tautomers of ethyl benzoylacetate in solution. researchgate.netsemanticscholar.org The relative amounts of each tautomer can be determined by integrating the corresponding signals. colostate.edu
In a typical ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃), the enol form is characterized by a distinct enolic proton signal at approximately 12.5 ppm, a vinyl proton at around 5.9 ppm, and aromatic protons in the 7.3-8.0 ppm range. The keto form shows a characteristic methylene (B1212753) signal (α-protons) at about 4.0 ppm. The ethyl group protons for both tautomers appear as a quartet and a triplet. researchgate.netchemicalbook.com
The ¹³C NMR spectrum further confirms the tautomeric mixture. The enol form displays signals for the enolic carbonyl carbon around 172 ppm, the β-carbon of the double bond near 165 ppm, and the α-carbon at approximately 91 ppm. In contrast, the keto form shows a ketone carbonyl signal at about 193 ppm, an ester carbonyl at 167 ppm, and a methylene carbon at 46 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Forms of Ethyl Benzoylacetate in CDCl₃
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Keto | -CH₂- (Methylene) | ~4.0 | ~46 |
| C=O (Ketone) | - | ~193 | |
| C=O (Ester) | - | ~167 | |
| -OCH₂CH₃ | ~4.2 (q), ~1.2 (t) | ~61, ~14 | |
| Aromatic | ~7.4-8.0 | ~128-136 | |
| Enol | =CH- (Vinyl) | ~5.9 | ~91 |
| -OH (Enolic) | ~12.5 | - | |
| C-OH (Enolic) | - | ~165 | |
| C=O (Ester) | - | ~172 | |
| -OCH₂CH₃ | ~4.2 (q), ~1.3 (t) | ~60, ~14 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources. researchgate.netchemicalbook.com
For derivatives of ethyl benzoylacetate, particularly those with chiral centers, advanced NMR techniques are indispensable for determining their stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including NOESY and NOE-difference experiments, are crucial for establishing the relative configuration of substituents. semanticscholar.orgmdpi.com For instance, in cyclic derivatives, the observation of an NOE correlation between specific protons can confirm a cis or trans relationship. ipb.pt
Furthermore, the magnitude of coupling constants (J-values) between vicinal protons can provide stereochemical information. In rigid ring systems like azetidin-2-ones derived from related structures, cis protons typically exhibit larger coupling constants (J ≈ 5-6 Hz) compared to trans protons (J ≈ 0-2 Hz). ipb.pt Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely used for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. semanticscholar.orgmdpi.com
1H NMR and 13C NMR Spectral Analysis
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in ethyl benzoylacetate and confirming its tautomeric nature. researchgate.netsemanticscholar.org The IR spectrum displays characteristic absorption bands for both the keto and enol forms. nist.govnist.gov
The keto tautomer is identified by two distinct carbonyl (C=O) stretching vibrations: one for the ester group, typically appearing around 1740 cm⁻¹, and another for the ketone group, which is conjugated with the phenyl ring, appearing near 1686 cm⁻¹. acs.orglibretexts.orglibretexts.org
The enol tautomer, stabilized by intramolecular hydrogen bonding, shows a conjugated ester carbonyl stretch at a lower frequency, around 1656 cm⁻¹, and a C=C double bond stretch. acs.org The strong intramolecular hydrogen bond in the chelated enol form results in a very broad O-H stretching band, often observed in the 3200-2400 cm⁻¹ region. udel.edu The presence of both sets of these characteristic bands in the IR spectrum provides clear evidence for the keto-enol equilibrium in the sample. semanticscholar.orgresearchgate.net
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Ethyl Benzoylacetate
| Functional Group / Vibration | Tautomer | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | Enol | 3200-2400 | Broad, Medium |
| C-H stretch (Aromatic) | Both | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | Both | 3000-2850 | Medium |
| C=O stretch (Ester) | Keto | ~1740 | Strong |
| C=O stretch (Ketone, conjugated) | Keto | ~1686 | Strong |
| C=O stretch (Ester, conjugated) | Enol | ~1656 | Strong |
Note: Frequencies are approximate and can be influenced by the sample state (neat, solution) and solvent. Data compiled from multiple sources. acs.orglibretexts.orglibretexts.orgudel.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of ethyl benzoylacetate and to analyze its fragmentation patterns, which helps in confirming the structure. For ethyl benzoylacetate (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . nist.govstfx.ca The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 192, although it can be weak or absent in some cases due to the lability of the molecule. cas.czstfx.ca
The fragmentation of ethyl benzoylacetate is characteristic of β-keto esters. Common fragmentation pathways include:
Loss of an ethoxy radical (-•OCH₂CH₃): This leads to the formation of the benzoylacetyl cation at m/z 147.
Loss of an ethoxy group (-OC₂H₅): A peak at m/z 147 can also arise from this loss.
Formation of the benzoyl cation (C₆H₅CO⁺): This is often the most abundant ion (base peak) in the spectrum, appearing at m/z 105. cas.czstfx.ca It results from the cleavage of the bond between the carbonyl carbon and the methylene group.
Loss of an ethyl group (-C₂H₅): This results in a fragment at m/z 163.
Loss of carbon monoxide (CO): The benzoyl cation at m/z 105 can further lose CO to produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.com
These fragmentation patterns provide a clear fingerprint for the ethyl benzoylacetate structure. cas.czcu.edu.eg
Table 3: Common Mass Spectral Fragments of Ethyl Benzoylacetate
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 192 | [C₁₁H₁₂O₃]⁺ (Molecular Ion) | - |
| 147 | [C₉H₇O₂]⁺ | •OC₂H₅ |
| 122 | [C₇H₆O₂]⁺• | C₂H₄ (from McLafferty rearrangement) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | •CH₂COOC₂H₅ |
Note: The relative intensities of peaks can vary depending on the ionization method and energy. Data compiled from multiple sources. cas.czstfx.capharmacy180.com
X-ray Crystallography for Solid-State Structure Determination
For instance, in studies of novel heterocyclic compounds synthesized from ethyl benzoylacetate, single-crystal X-ray analysis has been crucial for confirming the final structure, elucidating the reaction mechanism by characterizing intermediates, and understanding intermolecular interactions like hydrogen bonding and π–π stacking that govern the crystal packing. researcher.liferesearchgate.netresearchgate.net In one study, the crystal structure of a triazine derivative of ethyl benzoylacetate confirmed that the molecule exists in the keto-enaminone tautomeric form in the solid state. academie-sciences.fr Analysis of crystal structures of related benzoate (B1203000) esters has revealed details about molecular conformation and weak intermolecular interactions, such as C—H⋯π interactions, that influence the supramolecular architecture. iucr.org
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the properties of ethyl benzoylacetate. researchgate.netresearchgate.net These theoretical studies complement experimental data and help in their interpretation.
Key areas where computational methods have been applied include:
Tautomerism: DFT calculations are used to determine the relative stabilities of the various keto and enol conformers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). researchgate.netresearchgate.net These calculations can predict which tautomer is more stable and by how much energy, corroborating experimental findings from NMR and IR spectroscopy. researchgate.netsemanticscholar.org
Spectroscopic Data Prediction: Quantum mechanical calculations can predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netresearchgate.net Comparing these calculated spectra with experimental ones aids in the definitive assignment of signals and bands. researchgate.net
Intramolecular Hydrogen Bonding: The nature and strength of the intramolecular hydrogen bond in the enol tautomer can be analyzed using theoretical methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. researchgate.net These studies provide quantitative measures of the hydrogen bond energy.
Molecular Properties: Other properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors can be calculated to understand the electronic structure and chemical reactivity of the molecule. researchgate.netelixirpublishers.com
These computational approaches have been instrumental in providing a complete conformational analysis of ethyl benzoylacetate, identifying the most stable conformers, and understanding the electronic factors that govern its structure and reactivity. researchgate.netcardiff.ac.uk
Density Functional Theory (DFT) Calculations for Tautomerism and Structure
Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the structural and electronic properties of ethyl benzoylacetate (EBA), particularly its keto-enol tautomerism. EBA, a β-ketoester, can exist in equilibrium between its keto and enol forms. DFT calculations, often at the B3LYP/6-311++G** level of theory, have been employed to perform a complete conformational analysis of these tautomers. researcher.life
Studies have shown that the cis-enol form of EBA is stabilized by a strong intramolecular hydrogen bond (IHB). The relative stabilities of the keto and cis-enol forms have been calculated in both the gas phase and in solution. researcher.life These calculations help in understanding the influence of the solvent on the tautomeric equilibrium. For instance, spectroscopic analysis combined with theoretical calculations indicates that EBA exists as a mixture of keto-enol forms. rsc.org The strength of the IHB in the enol tautomer is a key factor in its stability and has been compared with related molecules like benzoylacetone (B1666692) (BA) and acetylacetone (B45752) (AA). researcher.lifersc.org Theoretical calculations suggest that the hydrogen bond in benzoylacetone is stronger than in acetylacetone. researcher.life In contrast, for benzyl (B1604629) acetoacetate (B1235776) (BAA), another related β-dicarbonyl compound, NMR studies indicate it exists mainly as the keto tautomer in various solutions, a finding supported by Gibbs energy calculations for the keto/enol tautomerization. researchgate.net
DFT is also utilized to predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) for the most stable conformers of the keto and enol forms. researcher.life The calculated values are then compared with experimental data to confirm the presence and structure of the tautomers. Furthermore, DFT has been applied to study derivatives of EBA. For example, in the case of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, a product from the reaction of ethyl benzoylacetate with biguanide (B1667054), DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the structures of different tautomeric forms and determine their relative energies, identifying the most stable tautomer in the gas phase. nih.gov
| Computational Method | Basis Set | Key Findings for Ethyl Benzoylacetate (EBA) and Derivatives | Reference |
| DFT | B3LYP/6-311++G** | Calculated relative stabilities of cis-enol and keto forms; analyzed intramolecular hydrogen bond character; computed vibrational frequencies and NMR chemical shifts. | researcher.life |
| DFT | B3LYP/6-31G(d,p) | Optimized structures of tautomeric forms of an EBA derivative; determined relative energies and order of stability in the gas phase. | nih.gov |
| Ab initio / DFT | - | Performed complete conformational analysis of keto and enol forms of benzyl acetoacetate, a related β-dicarbonyl. | researchgate.net |
| DFT, AIM, NBO | - | Investigated equilibrium constants, keto-enol ratio, and hydrogen bond strength of EBA and compared with other β-ketoesters. | rsc.org |
Molecular Docking and Dynamics Simulations in Biological Studies
While ethyl benzoylacetate is primarily a precursor, its derivatives form a vast library of compounds that are subjects of significant biological investigation, with molecular docking and molecular dynamics (MD) simulations being crucial computational techniques in this research. These methods provide insight into the molecular basis of the biological activity of these derivatives, guiding the design of more potent and selective agents.
Molecular Docking:
Molecular docking is extensively used to predict the binding orientation and affinity of ethyl benzoylacetate derivatives to the active sites of various biological targets. This in silico screening helps to identify promising candidates for synthesis and further biological testing. Ethyl benzoylacetate serves as a versatile starting material for synthesizing heterocyclic compounds like pyrazoles, pyrimidines, and thiophenes, which are then evaluated as potential inhibitors for a range of enzymes and receptors. researcher.lifersc.orgresearchgate.net
For example, pyrazole (B372694) derivatives synthesized from ethyl benzoylacetate have been docked against the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) to assess their antiviral potential. researcher.life Other derivatives have been studied for their antimicrobial activity by docking against GlcN-6-P synthase. nih.govnih.gov In the field of anticancer research, derivatives have been docked into the active sites of targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylase 6 (HDAC6). rsc.orgnih.govspandidos-publications.com Similarly, docking studies have been performed on derivatives targeting enzymes implicated in diabetes (α-amylase and α-glucosidase) and Alzheimer's disease (acetylcholinesterase). researchgate.netnih.gov
| Derivative Class | Biological Target | Key Docking Insights | Reference(s) |
| Pyridine-Pyrazole Hybrids | GlcN-6-P Synthase | Revealed moderate to good binding energies, supporting in vitro antimicrobial results. | nih.govnih.gov |
| Pyrazole Derivatives | SARS-CoV-2 Mpro & RdRp | Showed good binding affinity to the enzymes compared to reference drugs. | researcher.life |
| Phenyl Pyrazolone (B3327878) Derivatives | VEGFR-2 | Identified key interactions with catalytic amino acids, guiding the discovery of potent inhibitors. | rsc.org |
| Thiazolo[3,2-a]pyrimidines | Acetylcholinesterase (AChE) | Confirmed strong binding to the enzyme, providing a basis for developing new inhibitors for Alzheimer's disease. | nih.gov |
| Quinoxaline Derivatives | EGFR and COX-2 | Results were in good agreement with biological screening, suggesting dual anticancer and anti-inflammatory candidates. | nih.gov |
| 3-Carboxy-coumarin Sulfonamides | Histone Deacetylase 6 (HDAC6) | Explored binding interactions of belinostat (B1667918) analogs, aiding in the design of novel antiproliferative agents. | spandidos-publications.com |
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations are often performed to provide a more dynamic and realistic model of the protein-ligand complex. These simulations analyze the stability of the binding pose predicted by docking, the conformational changes in the protein and ligand over time, and the key intermolecular interactions, such as hydrogen bonds, that stabilize the complex.
For instance, a pyrazolinone derivative derived from ethyl benzoylacetate, which showed a promising docking score against SARS-CoV-2 Mpro, was subjected to a 20-nanosecond MD simulation. researcher.life The results indicated that the protein-ligand complex was stable, with an average of four to five hydrogen bonds maintained throughout the simulation, reinforcing its potential inhibitory activity. researcher.life In other studies, MD simulations have been used to elucidate the stability and conformational behavior of inhibitors for targets like α-amylase and HIV-1 protease, providing deeper insights into the mechanism of action and helping to refine inhibitor design. researchgate.netsioc-journal.cn
Vi. Applications of Ethyl Benzoylacetate in the Synthesis of Biologically Active Compounds and Fine Chemicals
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Ethyl benzoylacetate is a key building block for a range of pharmaceuticals, from antidepressants to antibiotics. Its ability to undergo condensations, reductions, and cyclizations makes it an ideal starting point for creating the core structures of many APIs. The following sections detail its specific applications in the synthesis of notable pharmaceutical compounds.
β-Phenylalanine and its ester derivatives are crucial components in various biologically active molecules, including the chemotherapeutic agent Taxol®. fishersci.ca A significant synthetic route to these compounds utilizes ethyl benzoylacetate as the stable starting material, avoiding the use of unstable β-keto acids which are prone to decarboxylation. smolecule.com
The primary method involves the enzymatic reductive amination of ethyl benzoylacetate. fishersci.ca This biocatalytic approach employs ω-transaminases (ω-TAs) to convert the ketone group of the ester into an amine, directly forming the corresponding β-phenylalanine ethyl ester. smolecule.com Researchers have screened ω-transaminase libraries to identify mutant enzymes, such as 3FCR_4M and ATA117 11Rd, that exhibit activity towards the bulky ethyl benzoylacetate substrate. smolecule.comgoogle.com
The general reaction scheme is as follows:
Ethyl benzoylacetate is combined with a suitable amino donor and a selected ω-transaminase enzyme. researchgate.net
The enzyme catalyzes the asymmetric transfer of the amino group, yielding chiral (R)- or (S)-β-phenylalanine ethyl ester. smolecule.com
This ester can then be isolated or subsequently hydrolyzed, often using a lipase (B570770) enzyme, to produce the final β-phenylalanine product. fishersci.caresearchgate.net
This chemoenzymatic cascade has been shown to be effective, with studies reporting conversions of up to 32% for the (S)-enantiomer and 13% for the (R)-enantiomer, which can be isolated for further use. smolecule.com
Interactive Table: Key Enzymes in β-Phenylalanine Synthesis from Ethyl Benzoylacetate
| Enzyme Type | Specific Enzyme/Mutant | Role in Synthesis | Reference |
| ω-Transaminase | From Vibrio fluvialis | Catalyzes the reductive amination of ethyl benzoylacetate to its corresponding ester. | fishersci.ca |
| ω-Transaminase | Mutant 3FCR_4M | Shows potential for synthesizing (S)-β-phenylalanine ester. | smolecule.comgoogle.com |
| ω-Transaminase | Mutant ATA117 11Rd | Shows potential for synthesizing (R)-β-phenylalanine ester. | smolecule.comgoogle.com |
| Lipase | From Candida rugosa | Used for the hydrolysis of the intermediate ester to yield β-phenylalanine. | fishersci.ca |
Ethyl benzoylacetate is a fundamental starting material in the synthesis of fluoxetine (B1211875), a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). fishersci.be The synthesis of both (R)- and (S)-enantiomers of fluoxetine often proceeds through a key chiral intermediate, ethyl (S)-3-hydroxy-3-phenylpropionate, which is derived directly from the reduction of ethyl benzoylacetate. fishersci.ca
A common and efficient method for this transformation is the enantioselective microbial reduction of the keto group in ethyl benzoylacetate. fishersci.nl Various microorganisms are employed as biocatalysts for this step:
Baker's yeast (Saccharomyces cerevisiae) : This is a frequently used biocatalyst for the reduction, affording ethyl (S)-3-hydroxy-3-phenylpropionate in high optical yield. fishersci.ca
Beauveria sulfurescens and Geotrichum candidum : These have also been used to produce the same (S)-enantiomer intermediate. fishersci.ca
Hansenula sp., Dekera sp., and Kluyveromyces marxianus : These yeasts have demonstrated the ability to reduce ethyl benzoylacetate to ethyl (S)-3-hydroxy-3-phenylpropionate with enantiomeric excesses (ee) up to 99%. fishersci.be
Once the chiral alcohol intermediate, ethyl (S)-3-hydroxy-3-phenylpropionate, is obtained, it is converted into the enantiomers of fluoxetine through a series of subsequent chemical steps. One patented process involves treating the intermediate with methylamine (B109427) to form 3-hydroxy-3-phenyl propionic acid N-methyl amide, which is then further processed and reduced to yield fluoxetine. researchgate.net
Tolterodine (B1663597), a muscarinic receptor antagonist used to treat urinary incontinence, can be synthesized efficiently using ethyl benzoylacetate as a cost-effective starting material. researchgate.netatamankimya.com A facile and practical synthetic route has been developed that avoids complex protection-deprotection steps. wikipedia.org
The synthesis involves a two-step process:
Reduction : Ethyl benzoylacetate is reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at room temperature. This reaction is typically complete within 30 minutes and converts the keto group to a hydroxyl group, yielding ethyl 3-hydroxy-3-phenylpropanoate. atamankimya.com
Friedel–Crafts Alkylation : The resulting intermediate is then subjected to a Friedel–Crafts alkylation with p-cresol. This step is catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) and leads to the formation of the known intermediate 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. researchgate.netwikipedia.org
This phenol (B47542) intermediate is then converted to tolterodine through further steps, including the introduction of the diisopropylamine (B44863) group. atamankimya.com The final optically pure (R)-tolterodine is typically obtained via resolution with L-tartaric acid. researchgate.netatamankimya.com
While ethyl benzoylacetate is a valuable β-ketoester, its direct application in the synthesis of prominent Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril (B1671234), ramipril, and lisinopril (B193118) is not widely reported. Instead, the synthesis of these drugs relies on a key chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutyrate, also known as (R)-HPBE. nih.gov
The synthesis of (R)-HPBE is typically achieved through the asymmetric reduction of a different precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov Various microbial and enzymatic methods have been developed for this specific reduction, utilizing biocatalysts such as Candida krusei SW2026, which can produce (R)-HPBE with high enantiomeric excess (>99% ee). nih.gov
It is important to note that a structurally related compound, ethyl 3-benzoylacrylate, has been cited as a building block for ACE inhibitors like enalapril and ramipril. However, this is a distinct starting material from ethyl benzoylacetate. The synthesis of OPBE itself often starts from materials like acetophenone (B1666503) and diethyl oxalate (B1200264) or from benzaldehyde (B42025) and pyruvic acid, rather than from ethyl benzoylacetate. google.comresearchgate.net Therefore, a direct, well-established synthetic pathway from ethyl benzoylacetate to these specific ACE inhibitors is not prominent in the reviewed literature.
Ethyl benzoylacetate serves as a crucial starting material in the synthesis of Essramycin (B1263546), a rare triazolopyrimidine natural product first isolated from a marine Streptomyces species. The synthesis is concise and builds the heterocyclic core of the antibiotic in a two-step sequence.
The synthetic pathway begins with the condensation of ethyl benzoylacetate with aminoguanidine (B1677879) bicarbonate.
A suspension of aminoguanidine bicarbonate and ethyl benzoylacetate in a solvent like n-butanol is heated under reflux.
This reaction leads to the formation of an amino-1,2,4-triazole intermediate, specifically 2-(5-Amino-4H-1,2,4-triazol-3-yl)-1-phenylethanone.
The pyrimidone ring is then constructed by condensing this triazole intermediate with ethyl acetoacetate (B1235776) in an acidic medium, such as acetic acid, which yields the final essramycin structure.
This synthetic route has been reported to produce essramycin in excellent yield from the triazole intermediate.
Ethyl benzoylacetate is a key precursor in the synthesis of certain benzodiazepine (B76468) derivatives, a class of psychoactive drugs. Specifically, it is used to construct the 1,5-benzodiazepine core structure.
A primary example is the synthesis of 4-phenyl-1,5-benzodiazepin-2-one. This is achieved through a condensation reaction between o-phenylenediamine (B120857) (also known as 1,2-phenylenediamine) and ethyl benzoylacetate. The reaction is typically carried out by refluxing the two reagents in a solvent such as xylene for about an hour. This process yields the target 4-phenyl-1,5-benzodiazepin-2-one with good efficiency.
This core structure can then be further modified. For instance, the 4-phenyl-1,5-benzodiazepin-2-one can undergo N-alkylation reactions with various bromoalkanes under phase-transfer catalysis (PTC) conditions to produce a series of 1-alkyl-4-phenyl-1,5-benzodiazepin-2-one derivatives. These synthetic strategies highlight the utility of ethyl benzoylacetate in building the foundational structure of pharmacologically relevant benzodiazepines.
Synthesis of Sortase A Transpeptidase Inhibitors
Sortase A (SrtA) is a bacterial transpeptidase enzyme found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, including virulence factors, to the cell wall. As such, it has emerged as an important target for the development of anti-infective agents that can disarm pathogens without killing them, potentially reducing the development of resistance.
Ethyl benzoylacetate is a key precursor in the synthesis of substituted thiophene (B33073) derivatives that have been investigated as potential Sortase A inhibitors. mdpi.comresearchgate.net One synthetic route begins with the reaction of ethyl benzoylacetate with phenyl isothiocyanate in the presence of potassium carbonate and DMF to yield an intermediate ketene (B1206846) N,S-acetal salt. mdpi.com Subsequent treatment with chloroacetone (B47974) leads to the formation of ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate. mdpi.comresearchgate.net This reaction proceeds through an initial S-alkylation followed by an intramolecular nucleophilic addition and dehydration to form the thiophene ring. mdpi.com
Docking studies of these thiophene derivatives into the active site of Staphylococcus aureus Sortase A have been performed to evaluate their potential as inhibitors. researchgate.net This research highlights the role of ethyl benzoylacetate as a foundational molecule for creating complex heterocyclic systems aimed at tackling bacterial virulence. mdpi.comresearchgate.net
Precursors for Agrochemicals and Specialty Chemicals
Fine chemicals are complex, pure chemical substances produced in limited quantities and used as starting materials for specialty chemicals, including pharmaceuticals and agrochemicals. arkat-usa.org Ethyl benzoylacetate is a quintessential fine chemical, serving as an intermediate building block for a variety of more complex proprietary products. fishersci.casigmaaldrich.com
Its utility is particularly evident in the synthesis of heterocyclic compounds, which form the core of many agrochemicals. researchgate.net Research programs have utilized ethyl benzoylacetate to develop new routes to functionally substituted heterocycles with potential biological activity for agrochemical applications. cu.edu.eg For instance, pyran derivatives synthesized from ethyl benzoylacetate are noted for their use as potential biodegradable agrochemicals. researchgate.net The reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile, for example, yields a 4H-pyran derivative, a scaffold known for a wide spectrum of pharmacological and biological activities. researchgate.net
Furthermore, ethyl benzoylacetate is a starting material for various pyridine (B92270) and pyridazine (B1198779) derivatives. cu.edu.egtandfonline.comresearchgate.netcu.edu.eg The reaction between ethyl benzoylacetate and malononitrile (B47326) can lead to the formation of 2,6-dihydroxy-4-phenylnicotinonitrile, a substituted pyridine, under acidic conditions. cu.edu.eg These heterocyclic systems are of significant interest in the development of new specialty chemicals.
Advanced Materials and Fluorescent Probes
The reactivity of ethyl benzoylacetate makes it a valuable precursor for advanced materials, particularly in the field of fluorescent probes and luminescent sensors. semanticscholar.orgacs.orgmdpi.com
A significant application is in the synthesis of coumarin (B35378) derivatives. arkat-usa.orgacs.orgderpharmachemica.com Coumarins are an important class of oxygen-containing heterocycles known for their fluorescent properties and are used as fluorescent dyes, optical whitening agents, and probes for detecting specific chemical species. acs.org The Pechmann condensation, a standard method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester like ethyl benzoylacetate. arkat-usa.orgacs.org For example, the reaction of ethyl benzoylacetate with resorcinol (B1680541) or phloroglucinol, catalyzed by sulfamic acid, yields 4-phenylcoumarin (B95950) derivatives, although longer reaction times are needed compared to other β-ketoesters due to the lower electrophilicity of the benzoyl carbonyl group. arkat-usa.org
| Phenol Reactant | Product | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Phloroglucinol | 5,7-Dihydroxy-4-phenylcoumarin | Sulfamic Acid | 18 | 60 |
| Resorcinol | 7-Hydroxy-4-phenylcoumarin | Sulfamic Acid | 24 | 55 |
A more advanced application involves the synthesis of ligands for lanthanide-based luminescent materials. Ethyl benzoylacetate is the starting material for the ligand N-(2-Pyridinyl)benzoylacetamide (HPBA). semanticscholar.orgmdpi.comrsc.org This synthesis is achieved by refluxing ethyl benzoylacetate with 2-aminopyridine (B139424) in xylene. semanticscholar.orgrsc.org The resulting HPBA ligand can then be used to create novel luminescent composites by encapsulating lanthanide ions (like Europium, Eu³⁺, and Terbium, Tb³⁺) within the cavities of zeolite Y in a "ship-in-a-bottle" strategy. semanticscholar.orgmdpi.com
Vii. Green Chemistry Principles Applied to Ethyl Benzoylacetate Chemistry
Atom Economy and Reaction Efficiency Optimization
To enhance reaction efficiency, modern synthetic strategies focus on multicomponent reactions (MCRs). frontiersin.orgnih.gov MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. tandfonline.compreprints.org This approach offers significant advantages by reducing the number of synthetic steps, minimizing the need to isolate intermediates, and substantially increasing atom economy. frontiersin.orgresearchgate.net For instance, ethyl benzoylacetate is a key reactant in various MCRs for synthesizing complex heterocyclic compounds. tandfonline.comresearchgate.net The development of four-component reactions involving ethyl benzoylacetate, hydroxylamine (B1172632), aldehydes, and malononitrile (B47326) to produce isoxazol-5(2H)-ones exemplifies a highly efficient and atom-economical process.
The table below illustrates examples of multicomponent reactions involving ethyl benzoylacetate, highlighting the efficiency gains.
Solvent Selection and Green Solvent Alternatives
Solvent choice is critical in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional syntheses involving ethyl benzoylacetate have historically used hazardous non-polar solvents like benzene (B151609) or toluene. google.comorgsyn.org These solvents are volatile, toxic, and pose significant environmental and health risks.
Modern approaches prioritize the use of green solvents or solvent-free conditions. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several condensation reactions using ethyl benzoylacetate have been successfully performed in water, sometimes with the aid of a catalyst like L-lysine or in a four-component system using para-toluenesulfonic acid. researchgate.net Ethanol (B145695) is another green alternative that is used as a solvent in various multicomponent syntheses. kab.ac.ug
Solvent-free, or solid-state, reactions represent an even greener alternative, as they eliminate solvent waste entirely. The Pechmann condensation, for example, to produce coumarins from phenols and β-ketoesters like ethyl benzoylacetate, can be carried out efficiently under solvent-free conditions using a recyclable heterogeneous catalyst or lithium bromide. clockss.orgarkat-usa.orgmdpi.com These methods not only prevent pollution but also simplify the reaction procedure and product isolation. clockss.org
The following table compares traditional and green solvents used in reactions with ethyl benzoylacetate.
Waste Minimization and By-product Utilization
Waste minimization is achieved by combining high atom economy with processes that avoid stoichiometric reagents and allow for the recycling of components like catalysts and solvents. Traditional methods often generate significant waste; for instance, using oleum (B3057394) or chlorosulfonic acid in syntheses creates large volumes of acidic wastewater, posing disposal challenges and causing equipment corrosion. google.com
The shift towards one-pot syntheses and MCRs is a primary strategy for waste reduction, as it eliminates the need for separation and purification of intermediates, which are major sources of solvent and material loss. researchgate.netresearchgate.net Another key development is the use of heterogeneous, recyclable catalysts. These solid-phase catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss in activity. Examples include:
Potassium fluoride (B91410) on clinoptilolite nanoparticles (KF/CP NPs) , used as a solid base catalyst in solvent-free multicomponent reactions. researchgate.net
Alumina-supported molybdenum trioxide (MoO3/Al2O3) , an efficient and reusable catalyst for coumarin (B35378) synthesis under solvent-free conditions. clockss.org
Yttrium iron garnet (Y3Fe5O12) , a recyclable nanocatalyst for the solvent-free synthesis of pyranopyrazoles. encyclopedia.pub
Triphenylphosphine (PPh3) , which can be recycled at least four times in the synthesis of 2-amino-4H-pyrans.
The use of such catalysts not only reduces waste but also minimizes the cost and environmental impact associated with catalyst procurement and disposal. researchgate.net While specific by-product utilization pathways for ethyl benzoylacetate chemistry are not widely documented, the ethanol produced during the Claisen condensation is a benign by-product that could be recovered in an industrial setting.
Energy Efficiency in Reaction Design
Alternative energy sources such as microwave (MW) irradiation and ultrasound have proven highly effective in reactions involving ethyl benzoylacetate.
Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. jchemrev.com The synthesis of benzimidazoles from ethyl benzoylacetate and 1,2-diaminobenzenes, for example, is significantly accelerated under microwave irradiation. mdpi.comdergipark.org.tr Similarly, the transesterification of ethyl benzoylacetate with glycerol (B35011) is completed in just 5 minutes using microwaves. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. This method has been used for the synthesis of pyrazolone (B3327878) derivatives and 4-substituted coumarins, offering benefits of reduced reaction times, mild conditions, and excellent yields, often in green solvents like water or under solvent-free conditions. mdpi.comresearchgate.netnih.gov
The table below contrasts conventional heating with energy-efficient methods for reactions involving ethyl benzoylacetate.
Life Cycle Assessment of Ethyl Benzoylacetate Production and Applications
Production (Cradle-to-Gate): Traditional synthesis routes, such as those starting from benzoyl chloride and ethyl acetoacetate (B1235776), often rely on petrochemical feedstocks and hazardous reagents and solvents like benzene. google.com These classic methods are energy-intensive and generate significant waste, indicating a high environmental footprint in the initial production phase.
Application (Use Phase): The environmental impact during the use phase is highly dependent on the specific application. When used as a building block in green synthetic pathways—such as one-pot multicomponent reactions, in aqueous media, under solvent-free conditions, or with alternative energy sources—the downstream environmental burden is significantly reduced. The transition towards these green applications represents the most critical improvement in the life cycle of ethyl benzoylacetate.
End-of-Life: There is limited information on the biodegradability or long-term environmental fate of ethyl benzoylacetate. It has low water solubility, suggesting it is not likely to be mobile in soil. thermofisher.com Safety data sheets classify it as "obviously hazardous to water" (WGK 2) and recommend against its discharge into waterways, indicating potential ecotoxicity. vigon.commerckmillipore.commerckmillipore.com
Viii. Future Research Directions
Development of Novel Asymmetric Catalytic Systems for Ethyl Benzoylacetate Transformations
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a powerful tool for this purpose. While significant progress has been made, the development of new and more efficient asymmetric catalytic systems for reactions involving ethyl benzoylacetate remains an active area of research.
Future work will likely focus on the design and synthesis of novel chiral ligands and catalysts to improve the enantioselectivity and broaden the scope of asymmetric transformations of ethyl benzoylacetate. For instance, the development of chiral bifunctional catalysts, which possess both a Lewis basic or nucleophilic site and a Brønsted acid site, has shown promise in promoting asymmetric [3+3] cycloaddition reactions. rsc.org Research into novel chiral isothiourea catalysts has also demonstrated high enantioselectivity in the annulation of ethyl benzoylacetate with unsaturated anhydrides. rsc.org
Furthermore, the exploration of iridium-catalyzed asymmetric hydrogenation with novel chiral ferrocenyl P,N,N-ligands has yielded promising results for producing chiral β-hydroxy esters from β-keto esters like ethyl benzoylacetate, achieving up to 95% enantiomeric excess (ee). rsc.org The development of lanthanum-linked-BINOL complexes has also proven effective for asymmetric Michael reactions of β-keto esters. acs.orgcapes.gov.brnih.gov The creation of porous organic polymers (POPs) containing chiral ligands like BINAP represents another frontier, offering the advantages of heterogeneous catalysis, including catalyst recyclability. sioc-journal.cn Continued research in these areas will undoubtedly lead to more practical and robust methods for the synthesis of valuable chiral compounds from ethyl benzoylacetate.
Exploration of Ethyl Benzoylacetate in Flow Chemistry and Microreactor Technology
Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. google.com The application of this technology to reactions involving ethyl benzoylacetate is a promising avenue for future research.
Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for optimizing reaction conditions and improving yields. researchgate.net For example, the continuous flow synthesis of β-keto esters, including derivatives of ethyl benzoylacetate, has been successfully demonstrated using heterogeneous catalysts. thieme-connect.com This approach not only improves efficiency but also facilitates the integration of subsequent reaction steps in a single, continuous process. thieme-connect.com
Future research will likely focus on developing more sophisticated and integrated flow systems for the multi-step synthesis of complex molecules starting from ethyl benzoylacetate. google.com This includes the use of immobilized enzymes and catalysts within microreactors to perform biocatalytic and chemocatalytic transformations in a continuous manner. mdpi.com The photo-induced α-oxyamination of ethyl benzoylacetate in a flow reactor is another example of how microreactor technology can enable novel and efficient chemical transformations. google.com The development of telescoped continuous flow processes for the enantioselective synthesis of chiral building blocks from ethyl benzoylacetate derivatives is also an area of active investigation. researchgate.netacs.org
Computational Design of New Reactions and Derivatization Strategies
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and reactions. Applying these computational approaches to ethyl benzoylacetate can accelerate the discovery of novel transformations and derivatives with desired properties.
Density functional theory (DFT) studies can provide valuable insights into the reactivity of ethyl benzoylacetate and the transition states of its reactions, guiding the development of more efficient catalytic systems. acs.orgcapes.gov.br For example, computational studies have been used to understand the role of the linker heteroatom in linked-BINOL catalysts for the asymmetric Michael reaction of β-keto esters. acs.orgcapes.gov.br
Future research will likely involve the use of more advanced computational methods, such as machine learning and artificial intelligence, to design novel reactions and derivatization strategies for ethyl benzoylacetate. These approaches can be used to screen large virtual libraries of potential reactants and catalysts to identify promising candidates for experimental investigation. Computational design has already been employed to identify pyridine-3-carboxamide (B1143946) derivatives, synthesized from ethyl benzoylacetate, as potential DNA gyrase and topoisomerase IV inhibitors. whiterose.ac.uk Furthermore, computational design has been utilized to strategize the synthesis of indoles through the intramolecular photocyclization of N-aryl enamines derived from ethyl benzoylacetate. acs.org
Bio-inspired Synthesis and Biocatalytic Pathways for Ethyl Benzoylacetate Modifications
Nature provides a vast inspiration for the development of new and sustainable chemical transformations. Bio-inspired synthesis and biocatalysis, which utilize enzymes or whole microorganisms to carry out chemical reactions, offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com
The application of biocatalysis to the modification of ethyl benzoylacetate is a rapidly growing field of research. For example, ω-transaminases have been engineered to catalyze the asymmetric amination of ethyl benzoylacetate to produce chiral β-phenylalanine ethyl ester, a valuable building block for pharmaceuticals. d-nb.info This approach circumvents the instability of the corresponding β-keto acid substrate in aqueous solutions. researchgate.net
Future research in this area will focus on the discovery and engineering of new enzymes with enhanced activity, stability, and substrate scope for the transformation of ethyl benzoylacetate and its derivatives. uni-greifswald.de This includes the development of multi-enzyme cascade reactions to carry out complex transformations in a single pot. mdpi.com The immobilization of enzymes and whole cells can further enhance their stability and reusability, making biocatalytic processes more economically viable. researchgate.netnih.gov The enantioselective reduction of ethyl benzoylacetate to ethyl (S)-3-hydroxy-3-phenylpropanoate using various yeast and fungi strains has demonstrated the potential of whole-cell biocatalysis, often achieving 100% enantiomeric excess. researchgate.net
Expanding Applications in Material Science and Drug Discovery Beyond Current Scope
Ethyl benzoylacetate and its derivatives have already found applications in the synthesis of various biologically active compounds and materials. However, there is significant potential to expand their use in material science and drug discovery.
In material science, the unique chemical structure of ethyl benzoylacetate, containing both an aromatic ring and an ester group, makes it an attractive building block for the synthesis of novel polymers, liquid crystals, and other functional materials. smolecule.com For instance, it can be used to synthesize polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of ethyl benzoylacetate derivatives into luminescent lanthanide complexes encapsulated in zeolites is another area of interest for developing new sensory materials. mdpi.com
In drug discovery, ethyl benzoylacetate serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. mdpi.comnih.govresearchgate.netrsc.org It is a key starting material for the synthesis of pyrazole (B372694) derivatives, which have shown promise as VEGFR2 inhibitors for the treatment of cancer. rsc.org It is also used in the synthesis of imidazo[1,2-a]pyridine (B132010) carboxamides as potential anti-tuberculosis agents and chromenopyridine scaffolds. mdpi.comnih.govbohrium.com Future research will focus on exploring the synthesis of novel compound libraries based on the ethyl benzoylacetate scaffold and screening them for a broader range of biological activities. The development of efficient synthetic routes to these derivatives, such as the three-component reaction to form chromenopyridines, will be crucial for these efforts. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for Ethyl benzoylacetate, and how do reaction parameters influence yield and purity?
Ethyl benzoylacetate can be synthesized via two primary methodologies:
- Method A (Straley & Adams): A simplified procedure in a 3L flask using NaOH, benzoyl chloride, and controlled pH (8–9) yields 197–203 g. Key parameters include vigorous stirring, temperature maintenance at 10–15°C during benzoyl chloride addition, and post-reaction neutralization with NH₄Cl .
- Method B (McElvain & Weber): Sodium ethoxide-mediated condensation of acetylacetone ethyl ester with benzoyl chloride yields 190–210 g (50–55% yield). Critical steps include ethanol removal under reduced pressure and heating to 140–180°C for 6 hours .
Data Comparison:
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Aqueous NaOH | Anhydrous ethanol |
| Catalyst | None (base-driven) | Sodium ethoxide |
| Yield | ~200 g | 50–55% |
| Key Advantage | Simplified setup | High-purity product |
Q. Which spectroscopic techniques are essential for characterizing Ethyl benzoylacetate, and how are they applied?
- 1H-NMR: Identifies keto-enol tautomerism. For example, the enol form shows a downfield singlet (~δ 12 ppm) for the hydroxyl proton, while the keto form exhibits a triplet for the α-CH₂ group .
- FT-IR: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and enolic O–H bonds (~3200 cm⁻¹) .
- UV-Vis: Monitors electronic transitions in tautomeric equilibria; computational models (DFT) validate experimental spectra .
Advanced Research Questions
Q. How does Ethyl benzoylacetate participate in the Dimroth reaction, and what factors influence the formation of triazole derivatives?
Ethyl benzoylacetate reacts with aryl azides under basic conditions to form 1,2,4-triazoles via a triazene intermediate. Key factors:
- Base Strength: Strong bases (e.g., NaOH) deprotonate the β-ketoester, enhancing nucleophilic attack on the azide.
- Solvent Polarity: Polar solvents (e.g., ethanol) stabilize the transition state, improving cyclization efficiency .
- Substituent Effects: Electron-withdrawing groups on the azide accelerate reaction rates by increasing electrophilicity .
Q. How can Ethyl benzoylacetate be utilized in synthesizing metal-organic complexes for luminescent materials?
Ethyl benzoylacetate acts as a β-diketonate ligand for lanthanides (e.g., Tb³⁺, Eu³⁺). Methodology:
Q. What strategies resolve contradictions in reported synthetic yields of Ethyl benzoylacetate?
Discrepancies arise from differences in catalysts, solvent purity, and temperature control:
- Catalyst Optimization: Sodium ethoxide (Method B) provides higher reproducibility but requires anhydrous conditions, whereas Method A avoids metal catalysts but may introduce aqueous impurities .
- Solvent Removal: Incomplete ethanol evaporation in Method B reduces yield; vacuum distillation at 2 mmHg ensures complete removal .
- Stirring Efficiency: Both methods emphasize vigorous mechanical stirring to prevent localized overheating and byproduct formation .
Applications in Drug Discovery
Q. How does Ethyl benzoylacetate enable the synthesis of antitumor agents?
- Pyrimidine-Benzimidazol Hybrids: React with substituted benzimidazoles under acidic conditions to form hybrids tested against MCF-7 and other cancer cell lines (IC₅₀ values: 2–10 µM) .
- Triazolopyrimidines: Condensation with guanidine yields pyrimidinone precursors for bromopirimine (ABPP), a potential anticancer agent .
Q. What role does Ethyl benzoylacetate play in multicomponent reactions (MCRs) for heterocycles?
- Pyran Derivatives: One-pot reactions with aldehydes and malononitrile under acidic catalysis yield pyran derivatives with antitumor activity (e.g., IC₅₀: 5.2 µM against HepG2) .
- Claisen Condensation: React with malononitrile to form 2-cyano-5-phenyl-3,5-dioxopentanonitrile, a precursor for azo-coupled antibiotics like essramycin .
Data Analysis and Optimization
Q. How do computational models enhance the analysis of Ethyl benzoylacetate's tautomeric equilibrium?
- DFT/NBO Analysis: Predicts keto-enol stability; the enol form is favored in the gas phase (ΔG ≈ -2.5 kcal/mol), while polar solvents stabilize the keto form .
- AIM (Atoms-in-Molecules): Identifies strong intramolecular hydrogen bonds (O–H···O) in the enol tautomer, confirmed by IR and NMR .
Q. What methodologies improve the chemoselectivity of Ethyl benzoylacetate in radical-mediated reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
